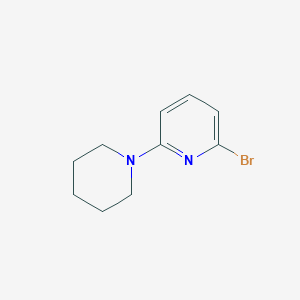
(4-Propoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-Propoxybenzyl)amine is a derivative of benzylamine with a propoxy group attached to the para position of the benzyl ring. While the provided papers do not directly discuss (4-Propoxybenzyl)amine, they do provide insights into the behavior of similar benzylamine derivatives and their chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzylamine derivatives can involve various chemical reactions, including condensation and reduction processes. For instance, the synthesis of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was achieved by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was performed via the reduction of a corresponding benzylidene derivative with NaBH4 . These methods could potentially be adapted for the synthesis of (4-Propoxybenzyl)amine by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzylamine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 13C NMR, and 1H NMR . X-ray diffraction analysis is also a common method to establish the three-dimensional structure of these compounds . The presence of substituents on the benzyl ring can influence the overall molecular conformation and the potential for intramolecular interactions, as seen in the structure of 4,8-bis(2-hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine .
Chemical Reactions Analysis
Benzylamine derivatives can undergo various chemical reactions, including electrochemical oxidation, as demonstrated by the covalent grafting of 4-aminobenzylphosphonic acid on a glassy carbon electrode . The reactivity of these compounds can be influenced by the nature of the substituents, as seen in the unusual C–C bond cleavage observed in the formation of amine-bis(phenoxy) group 4 benzyl complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be influenced by their molecular structure and substituents. For example, the corrosion inhibition performance of amine derivatives on mild steel in HCl medium was found to depend on the substituent groups, with the presence of Cl or CN groups significantly increasing the inhibition efficiency . Theoretical investigations such as density functional theory and molecular dynamics simulations can provide insights into the adsorption mechanisms and interactions with surfaces .
Applications De Recherche Scientifique
Unusual C–C Bond Cleavage in the Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes
- Insight : This study discusses the formation of amine-bis(phenoxy) dibenzyl complexes involving (4-Propoxybenzyl)amine derivatives. It highlights a unique C–C bond cleavage mechanism and its potential application in stereospecific polymerization (Gowda et al., 2014).
Synthesis and Inhibition of PLA2
- Insight : This research involves the synthesis of a novel compound structurally related to (4-Propoxybenzyl)amine, demonstrating its potential in inhibiting sPLA2 enzyme, which is significant for anti-inflammatory activity (Hema et al., 2020).
Electrochemical Modification of Glassy Carbon Electrode
- Insight : A study where 4-Aminobenzylphosphonic acid, a compound related to (4-Propoxybenzyl)amine, was used to modify glassy carbon electrodes. This has implications in developing advanced electrochemical sensors and devices (Yang, Liu & Dong, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(4-propoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBILQKHLZVEMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426807 |
Source


|
| Record name | (4-propoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxybenzyl)amine | |
CAS RN |
21244-33-7 |
Source


|
| Record name | (4-propoxybenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-propoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


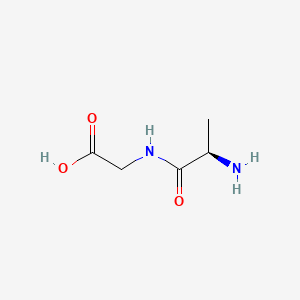

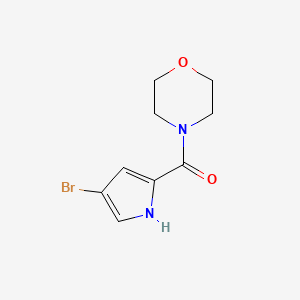



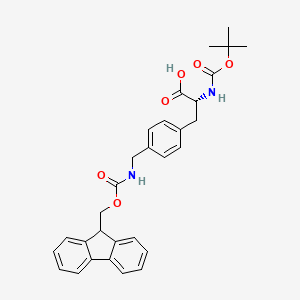
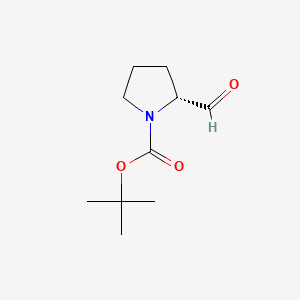

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

